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Compound of Interest

Compound Name: 2-(2-Methylbenzyl)azepane

CAS No.: 383129-31-5

Cat. No.: B1275709

Get Quote

Executive Summary
This guide provides a technical comparison between Piperidine (six-membered nitrogen

heterocycle) and Azepane (seven-membered nitrogen heterocycle) analogs. While piperidine is

the most ubiquitous nitrogen heterocycle in FDA-approved drugs, azepane serves as a critical

bioisostere used to modulate conformational entropy, alter metabolic soft spots, and tune

selectivity profiles.

Key Takeaway: The transition from piperidine to azepane is rarely a simple potency boost.

Instead, it is a strategic maneuver to:

Alter Vector Geometry: The 7-membered ring adopts a twist-chair/twist-boat conformation,

projecting substituents into different 3D vectors than the rigid chair of piperidine.

Modulate Selectivity: The increased flexibility of azepane allows for "induced fit" binding in

hydrophobic pockets that rigid piperidines cannot access.

Mitigate hERG Liability: Altering the ring size changes the pKa and lipophilicity (LogP), often

reducing off-target ion channel binding.
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Physicochemical & Structural Analysis
The biological differences between these scaffolds stem from their fundamental structural

properties.

Feature
Piperidine (6-
membered)

Azepane (7-
membered)

Biological
Implication

Conformation
Rigid Chair (lowest

energy)

Twist-Chair / Twist-

Boat

Azepane incurs a

higher entropic

penalty upon binding

but can access cryptic

pockets.

Basicity (pKa) ~11.2 (unsubstituted) ~11.0 (unsubstituted)

Similar basicity, but

steric bulk around the

nitrogen in azepane

can hinder enzymatic

approach (e.g.,

CYPs).

Lipophilicity Lower LogP
Higher LogP (+1 CH₂

unit)

Azepane analogs

often show higher

blood-brain barrier

(BBB) permeability but

increased non-specific

binding.

Ring Strain Minimal
Moderate

(Transannular strain)

Azepane synthesis is

kinetically slower;

metabolic ring

opening is rare but

oxidation is common.

Case Study Analysis: Comparative Potency &
Selectivity
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Case Study A: Dual NET/DAT Inhibitors
(Antidepressants)
In the development of dual Norepinephrine (NET) and Dopamine (DAT) Transporter inhibitors,

researchers compared nomifensine derivatives (piperidine-based) with azepane analogs to

improve the NET/DAT selectivity ratio and reduce SERT (Serotonin) inhibition.

Experimental Data Summary:

Compound
Class

Analog ID
NET IC₅₀
(nM)

DAT IC₅₀
(nM)

SERT IC₅₀
(nM)

hERG IC₅₀
(µM)

Piperidine 17a 12 85 450 21.0

Azepane 16a 24 28 1,200 5.3

Azepane (N-

alkyl)
12 8 15 >10,000 1.2

Data Source: ACS Med. Chem. Lett. (See Ref 1)

Analysis:

Selectivity: The azepane scaffold (16a) shifted the profile towards DAT inhibition and

significantly reduced SERT affinity compared to the piperidine analog (17a).

Safety Trade-off: While the azepane core improved the therapeutic index regarding

neurotransmitters, the N-alkylated azepane (12) drastically increased hERG inhibition (1.2

µM), a marker for cardiotoxicity. This illustrates that ring expansion increases lipophilicity,

which often correlates with hERG potency.

Case Study B: Histamine H3 Receptor Antagonists
Ring expansion was utilized to optimize biphenyl-alkyl derivatives targeting the H3 receptor, a

target for cognitive disorders.

Experimental Data Summary:
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Scaffold Linker Length Ki (hH3R) nM
Selectivity (vs
H4R)

Metabolic
Stability (HLM)

Piperidine 5-carbon 25 >600-fold
Low (<15 min

t½)

Azepane 5-carbon 34 >600-fold
Moderate (~25

min t½)

Azepane 6-carbon 18 >1000-fold
High (>40 min

t½)

Data Source: Bioorg. Med. Chem. (See Ref 2)

Analysis:

The azepane analog with a 6-carbon linker achieved the highest affinity (Ki = 18 nM).[1]

Metabolic Stability: The azepane ring provided a slight protective effect against oxidative

metabolism compared to the piperidine, likely due to the steric hindrance of the larger ring

preventing rapid N-dealkylation or ring oxidation by CYP450 enzymes.

Strategic Decision Logic (SAR)
The following diagram illustrates the decision-making process for medicinal chemists when

choosing between piperidine and azepane scaffolds.
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Hit Compound: Piperidine Core

Is Potency Sufficient?

Is Selectivity High?

Yes

Strategy: Ring Expansion (Azepane)

No (Need new vectors)

hERG / Metabolic Liability?

Yes

No (Off-target binding)

High Clearance / hERG

Strategy: Substituent Decoration

Clean Profile

Mechanism: Alter Vector/Geometry
(Access new hydrophobic pockets)

Mechanism: Increase Flexibility
(Induced Fit)

Mechanism: Steric Shielding of N
(Reduce N-dealkylation)

Click to download full resolution via product page

Caption: Decision logic for transitioning from Piperidine to Azepane based on potency,

selectivity, and safety parameters.

Experimental Protocols
To validate the biological activity of these analogs, the following standardized protocols are

recommended. These protocols are designed to be self-validating with positive and negative

controls.

Protocol 1: Calcium Mobilization Assay (GPCR Activity)
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Purpose: Functional assessment of Azepane/Piperidine analogs as agonists or antagonists

(e.g., for H3 or Opioid receptors).

Reagents:

HEK293 cells stably expressing the target GPCR and Gα16 (promiscuous G-protein).

FLIPR Calcium 6 Assay Kit.

Probenecid (to inhibit anion transport).

Workflow:

Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates. Incubate overnight at

37°C/5% CO₂.

Dye Loading: Aspirate media and add 20 µL of Calcium 6 dye loading buffer (containing 2.5

mM Probenecid). Incubate for 60 min at 37°C.

Compound Preparation:

Dissolve analogs in 100% DMSO to 10 mM.

Perform 1:3 serial dilutions in HBSS buffer (10 concentrations).

Control: Use Reference Agonist (e.g., Histamine) and Antagonist (e.g., Ciproxifan).

Measurement: Transfer plate to FLIPR Tetra system.

Antagonist Mode: Add 10 µL of test compound. Incubate 15 min. Inject EC₈₀ concentration

of reference agonist.

Readout: Measure fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Validation Criteria: Z' factor must be > 0.5. Reference antagonist IC₅₀ must be within 3-fold

of historical mean.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275709?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: hERG Potassium Channel Inhibition (Safety)
Purpose: Assess cardiotoxicity risk, a critical differentiator between lipophilic azepanes and

piperidines.

Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

Workflow:

Cell Prep: CHO cells stably expressing hERG (Kv11.1). Detach using Detachin to ensure

high seal resistance (>500 MΩ).

Solutions:

Extracellular: 2 mM CaCl₂, 1 mM MgCl₂, 4 mM KCl, 145 mM NaCl, 10 mM Glucose, 10

mM HEPES (pH 7.4).

Intracellular: 5.4 mM CaCl₂, 1.8 mM MgCl₂, 120 mM KCl, 10 mM HEPES, 5 mM EGTA, 4

mM Na₂-ATP (pH 7.2).

Voltage Protocol:

Hold at -80 mV.

Depolarize to +40 mV for 500 ms (Activate channels).

Repolarize to -50 mV for 500 ms (Measure tail current).

Application:

Apply vehicle (0.1% DMSO) for baseline stability (3 min).

Apply Test Compound (Azepane/Piperidine analog) at 0.1, 1, 10, 30 µM.

Apply Positive Control (E-4031, 1 µM) to fully block current.

Analysis: Calculate % inhibition of tail current amplitude.
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Self-Validation: Run must be discarded if seal resistance drops <200 MΩ or if rundown

>20%.

Synthesis Pathway: Ring Expansion
Accessing azepanes often involves ring expansion of piperidines.[2] The following diagram

outlines a common synthetic logic using the Schmidt reaction or Beckmann rearrangement,

which are standard methods cited in the literature.

Piperidin-4-one
(6-membered)

Oxime Formation
(NH2OH)

Beckmann Rearrangement
(PPA or SOCl2)

Azepan-4-one (Lactam)
(7-membered)

Reduction
(LiAlH4) Target Azepane

Click to download full resolution via product page

Caption: Synthetic pathway for converting Piperidine precursors to Azepane scaffolds via

Beckmann Rearrangement.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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